酸性绿 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

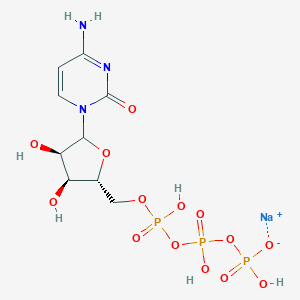

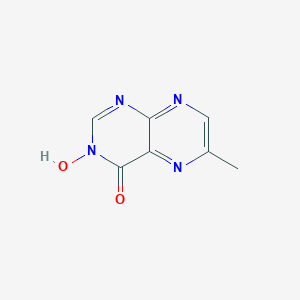

Acid green 1, also known as Naphthol Green B, is a coordination complex of iron that is used as a dye. Acid green 1 is the sodium salt of Naphthol Green Y (C.I. 10005). The organic ligands each bind to iron as bidentate ligands through the nitrogen and the anionic phenoxide groups. Three such ligands are bound to the iron. As such the complex is chiral. Acid green 1 is used in histology to stain collagen.[3] Moreover, it is used for polychrome stains with animal tissue. For industry purposes Naphthol Green B is used for staining wool, nylon, paper, anoxidized aluminium and soap.

科学研究应用

生物学

酸性绿 1 可用作生物学研究中的 pH 指示剂 . 它可以帮助理解溶液的酸性或碱性,这对许多生物过程至关重要。 例如,酶在特定酸或碱水平下才能发挥最佳作用 .

化学

在化学领域,this compound 用作 pH 指示剂 . 它有助于确定溶液的 pH 值,这在各种化学反应中至关重要。 此外,由于它与“危险”物质的关联,它在虚构作品中通常被描绘成绿色 .

医学

this compound 用于医疗领域,为各种工业清洁产品、肥皂、洗涤剂、汽车清洁剂、羊毛、尼龙、阳极氧化铝、皮革、鞋油和纸张染色 . 它还用于配制胃肠 (GI) 鸡尾酒,这是一种帮助缓解消化不良症状的药物混合物 .

环境科学

this compound 由于其通过层状双氢氧化物从废水中去除而被研究 . 由于这有助于工业废物的处理,从而减少环境污染,因此在环境科学中至关重要。

纺织行业

作用机制

Target of Action

Acid Green 1, also known as Naphthol Green B, is an organometallic dye . Its primary targets are various materials and substances that require coloration. This includes industrial cleaning products, soaps, detergents, automotive cleaners, wool, silk, nylon fabric, anodized aluminum, leather, shoe cream, and paper . The dye binds to these materials, imparting a green color.

Mode of Action

The interaction of Acid Green 1 with its targets primarily involves physical adsorption. The dye molecules attach to the surface of the target material, resulting in a change in color. The exact nature of this interaction can vary depending on the specific properties of the target material, such as its chemical composition, surface structure, and physical state .

Biochemical Pathways

Its use is primarily external, for the purpose of imparting color to various materials and substances . It’s worth noting that the dye can persist in wastewater as a pollutant , which may indirectly affect various environmental biochemical processes.

Pharmacokinetics

Acid Green 1 is water-soluble , which could potentially influence its distribution and elimination in a biological system.

Result of Action

The primary result of Acid Green 1’s action is the coloration of the target material. By binding to the material, the dye imparts a green color that is visible to the naked eye . This coloration can be stable and resistant to fading, making Acid Green 1 suitable for various industrial and commercial applications .

Action Environment

The action of Acid Green 1 can be influenced by various environmental factors. For example, the pH of the solution can affect the dye’s solubility and color intensity . Additionally, the presence of other chemicals can potentially interact with the dye, influencing its stability and color properties. The dye is stable under normal conditions but is incompatible with strong oxidizing agents .

属性

CAS 编号 |

19381-50-1 |

|---|---|

分子式 |

C30H18FeN3Na3O15S3 |

分子量 |

881.5 g/mol |

IUPAC 名称 |

trisodium;6-hydroxy-5-nitrosonaphthalene-2-sulfonate;iron |

InChI |

InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;;3*+1/p-3 |

InChI 键 |

VLBLPLXOYXEXJK-UHFFFAOYSA-K |

SMILES |

C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe] |

手性 SMILES |

C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].[Na+].[Fe+3] |

规范 SMILES |

C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe] |

Key on ui other cas no. |

19381-50-1 |

物理描述 |

NKRA |

同义词 |

Green 1; Green PL; CI 10020; 75.0%(E); MIDORI401; dandcgreen1; CI NO 10020; ACID GREEN 1; D & C Green 1; naptholgreenb |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)